molecular formula C13H14N2O2 B1420080 1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone CAS No. 1082350-64-8

1-(3,4-Dimethylphenyl)-4-isocyanato-2-pyrrolidinone

Cat. No.: B1420080
CAS No.: 1082350-64-8
M. Wt: 230.26 g/mol
InChI Key: NJCMBVVLWSFYAR-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and state under standard conditions .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various organic chemistry reactions, such as condensation, substitution, or redox reactions .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry to determine the arrangement of atoms within a molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound and predicting its behavior in various chemical reactions .


Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Hybrid Catalysts in Synthesis

Hybrid catalysts play a crucial role in synthesizing structurally complex and biologically significant compounds. A review by Parmar et al. (2023) highlights the use of diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds. These scaffolds are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The review spans synthetic pathways from 1992 to 2022, emphasizing the development of lead molecules using catalytic applications (Parmar, Vala, & Patel, 2023).

Supramolecular Chemistry

Calixpyrrole scaffolds have been investigated for their potential in forming supramolecular capsules, as described by Ballester (2011). These capsules, derived from the self-assembly of calix[4]pyrrole components, highlight the versatility of pyrrole derivatives in designing molecular structures with potential applications in drug delivery and molecular recognition (Ballester, 2011).

Heterocyclic Compound Synthesis

Enaminoketones and their cyclic derivatives serve as versatile intermediates in the synthesis of heterocycles and natural products. Negri, Kascheres, and Kascheres (2004) review the significance of enaminoketones in synthetic chemistry, emphasizing their role in constructing pyridine, pyrimidine, and pyrrole derivatives. These compounds are essential for developing biologically active molecules, underscoring the importance of pyrrolidinone derivatives in medicinal chemistry (Negri, Kascheres, & Kascheres, 2004).

Material Science Applications

In material science, poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric materials have seen significant advancements. Yue and Xu (2012) present a mini-review on PEDOT-based thermoelectric materials, highlighting their potential in electronic device applications due to their high conductivity, transparency, and thermal stability. The review suggests that PEDOT-based materials could play a crucial role in the future of organic electronics (Yue & Xu, 2012).

Mechanism of Action

The mechanism of action is typically studied for bioactive compounds and involves understanding how the compound interacts with biological systems .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with handling and using the compound. This information is typically available in the compound’s Material Safety Data Sheet .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-isocyanatopyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-3-4-12(5-10(9)2)15-7-11(14-8-16)6-13(15)17/h3-5,11H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCMBVVLWSFYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)N=C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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